molecular formula C11H11NO B13892055 N-(1-Phenylprop-2-yn-1-yl)acetamide CAS No. 123772-66-7

N-(1-Phenylprop-2-yn-1-yl)acetamide

Cat. No.: B13892055
CAS No.: 123772-66-7
M. Wt: 173.21 g/mol
InChI Key: MDKARKRQSRKNGU-UHFFFAOYSA-N
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Description

N-(1-Phenylprop-2-yn-1-yl)acetamide is an acetamide derivative featuring a phenyl group attached to a propargyl (prop-2-yn-1-yl) moiety. This compound’s structural uniqueness lies in the combination of an electron-rich aromatic ring and a reactive alkyne group, making it a valuable intermediate in organic synthesis and drug discovery.

Properties

IUPAC Name

N-(1-phenylprop-2-ynyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-3-11(12-9(2)13)10-7-5-4-6-8-10/h1,4-8,11H,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKARKRQSRKNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C#C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566971
Record name N-(1-Phenylprop-2-yn-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123772-66-7
Record name N-(1-Phenylprop-2-yn-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenylprop-2-yn-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Substituent Effects on Reactivity

  • N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide (Compound 1, ): This analog replaces the propargyl group with a pyrazole ring. Synthetically, it is obtained via multi-step chromatography, contrasting with the propargyl derivative’s likely use of alkyne coupling reactions .
  • 2-Iodo-N-(prop-2-yn-1-yl)acetamide (Compound 33, ) :
    The iodine substituent introduces steric bulk and polarizability, enabling halogen-bonding interactions. Synthesis involves EDCI/DMAP-mediated coupling, yielding only 5% due to side reactions—highlighting the challenges of alkyne-containing systems .

  • N-Phenyl-2-(piperazin-1-yl)acetamide () :
    The piperazine group confers basicity and water solubility. Safety data indicate moderate toxicity (requiring medical consultation upon exposure), unlike the propargyl derivative, whose safety profile remains uncharacterized .

Chirality and Stereochemical Effects

  • (R)-2,2,2-Trifluoro-N-(1-(1-methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl)acetamide (D-95, ): This chiral compound ([α]D = –53) demonstrates the impact of stereochemistry on bioactivity. The trifluoromethyl group enhances metabolic stability, a feature absent in the non-fluorinated propargyl analog .

Anticancer Activity

  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38, ) :
    Exhibits IC50 values < 10 µM against HCT-1, MCF-7, and PC-3 cancer cell lines. The quinazoline-sulfonyl group enhances kinase inhibition, a mechanism unlikely in the propargyl derivative due to its simpler structure .

  • N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide () :
    Tetrahydrocarbazole derivatives show potent apoptosis induction. The carbazole core’s planar structure contrasts with the linear alkyne in the propargyl compound, suggesting divergent biological targets .

Enzymatic and Physicochemical Properties

  • N-(Prop-2-en-1-yl)acetamide () :
    The allyl group (vs. propargyl) reduces steric hindrance, lowering molecular weight (99.13 g/mol) and boiling point. Such differences influence pharmacokinetics, with the propargyl analog likely exhibiting higher metabolic stability .

  • N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide () : The fluorophenyl group increases lipophilicity (predicted density: 1.199 g/cm³) and pKa (12.97), favoring blood-brain barrier penetration—a trait less probable in the polar propargyl derivative .

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